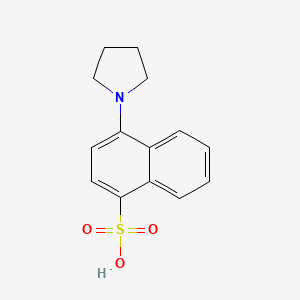![molecular formula C11H21NO5 B15159282 4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid CAS No. 774577-32-1](/img/structure/B15159282.png)
4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the reaction of diethyl malonate with 3,3-diethoxypropylamine under acidic conditions to form an intermediate. This intermediate is then subjected to hydrolysis and decarboxylation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism by which 4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.
類似化合物との比較
Similar Compounds
3-[(3,4-Dimethoxyphenyl)propanoic acid: Shares structural similarities but differs in functional groups.
3-Amino-3-oxopropanoic acid: Similar backbone but different substituents.
Uniqueness
4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
774577-32-1 |
|---|---|
分子式 |
C11H21NO5 |
分子量 |
247.29 g/mol |
IUPAC名 |
4-(3,3-diethoxypropylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-3-16-11(17-4-2)7-8-12-9(13)5-6-10(14)15/h11H,3-8H2,1-2H3,(H,12,13)(H,14,15) |
InChIキー |
FIHLKPKAQNGMPA-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCNC(=O)CCC(=O)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


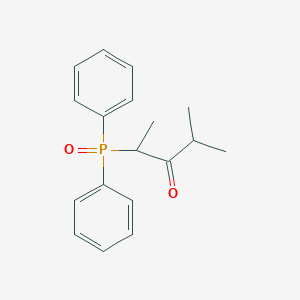
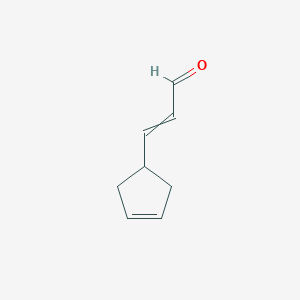
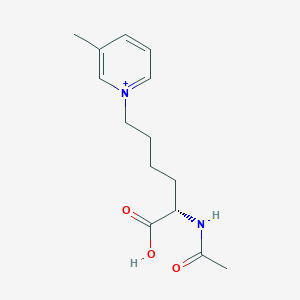
![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
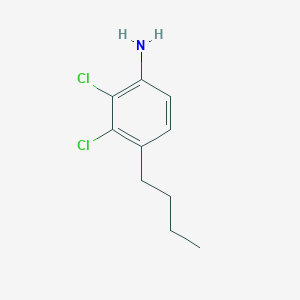
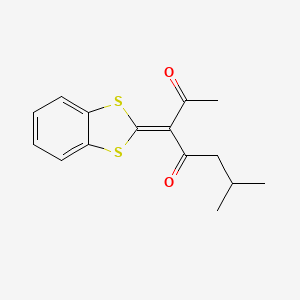

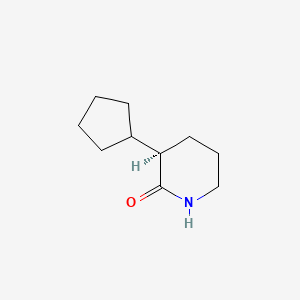
![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
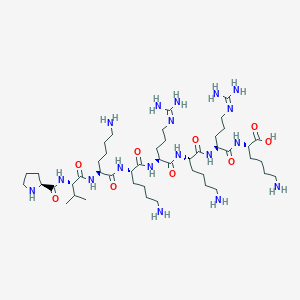
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
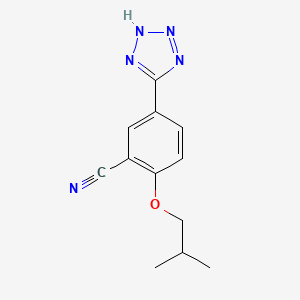
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)
